8-Nitro-1,4-dioxaspiro[4.5]decane
Description
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Properties
IUPAC Name |
8-nitro-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-9(11)7-1-3-8(4-2-7)12-5-6-13-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKNDRYGFOFRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Nitro-1,4-dioxaspiro[4.5]decane is a compound characterized by its unique spirocyclic structure and the presence of a nitro group. This compound has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. The following sections will explore its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H13NO4. Its structure features a dioxaspiro framework, which contributes to its chemical reactivity and potential interactions with biological systems. The nitro group (–NO2) enhances the reactivity of the compound, making it a candidate for various chemical transformations and biological interactions.
The nitro group in this compound may facilitate interactions with various biological targets through covalent bonding or reversible interactions. Such mechanisms are crucial for understanding how this compound might exert therapeutic effects or influence biological pathways .
Synthesis of this compound
The synthesis of this compound typically involves several steps that can yield high purity and yield rates. For instance, one general procedure includes:
- Starting Materials : Utilizing dimethyl malonate as a precursor.
- Reaction Conditions : Conducting reactions under controlled temperatures and using specific catalysts to achieve desired stereochemistry.
- Purification : Employing techniques such as column chromatography to isolate the final product.
The synthesis process is essential for producing derivatives that may enhance biological activity or selectivity towards specific targets .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| This compound | Nitro group enhances reactivity |
| 1,4-Dioxaspiro[4.5]decane | Basic spirocyclic structure without nitro group |
| 8-Phenyl-1,4-dioxaspiro[4.5]decane | Presence of phenyl group allows for aromatic interactions |
| 8-Carboxylic Acid Derivatives | Functionalization potential due to carboxylic acid |
This table illustrates how the nitro group distinguishes this compound from its analogs and suggests potential applications in medicinal chemistry and materials science.
Enzyme Interaction Studies
Recent studies have focused on how this compound interacts with enzymes relevant to drug metabolism and disease processes. Preliminary data suggest that this compound may form stable complexes with certain proteins, potentially leading to inhibition or modulation of enzyme activity—an essential aspect for drug development efforts targeting diseases like tuberculosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
